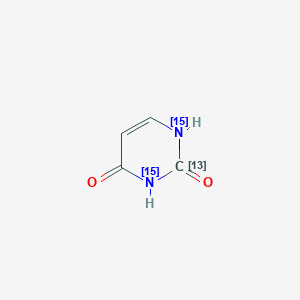

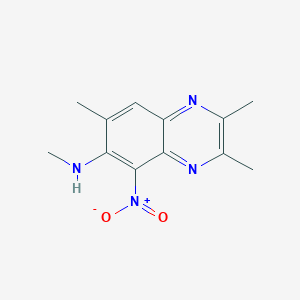

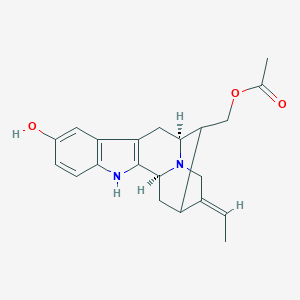

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Overview

Description

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (hereafter referred to as CHPHT) is an organic compound that has recently gained attention due to its potential for use in scientific research. CHPHT is a cyclic ether that has been found to exhibit a range of interesting properties, including its ability to act as a catalyst in certain chemical reactions. In addition, CHPHT has been shown to possess a number of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

Antidiabetic Application

1-DNJ is a prominent inhibitor of α-glucosidase . This enzyme is involved in the breakdown of carbohydrates into simple sugars, and inhibiting it can slow down digestion and reduce the impact of carbohydrates on blood sugar levels. Therefore, 1-DNJ can be used medically for treating non-insulin-dependent (type II) diabetes mellitus .

Anti-obesity Application

The same mechanism that makes 1-DNJ effective for treating diabetes also makes it potentially useful for treating obesity. By slowing down the digestion of carbohydrates, it can help to reduce the amount of calories that are absorbed from the diet .

Anti-HIV Application

1-DNJ has been associated with anti-HIV properties . While the exact mechanism is not clear, it’s possible that 1-DNJ interferes with the virus’s ability to enter cells or replicate.

Antitumor Properties

1-DNJ has been associated with antitumor properties . The mechanism behind this is not fully understood, but it may involve interfering with the metabolism of cancer cells or inhibiting their ability to grow and divide.

Production in Escherichia coli

The biosynthesis of 1-DNJ using Escherichia coli as a heterologous host provides a broader opportunity to access these molecules, particularly by utilizing synthetic biological, metabolic engineering, and process optimization approaches .

Improvement of Bioavailability

The application of 1-DNJ is limited by its poor lipophilicity and low bioavailability. However, derivatives of 1-DNJ have been designed and synthesized to ameliorate these limitations .

Mechanism of Action

Target of Action

The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Mode of Action

N-Cyclohexylpropyl Deoxynojirimycin acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .

Biochemical Pathways

The inhibition of α-glucosidase by N-Cyclohexylpropyl Deoxynojirimycin affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .

Pharmacokinetics

The absorption rate of N-Cyclohexylpropyl Deoxynojirimycin decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .

Result of Action

The primary result of N-Cyclohexylpropyl Deoxynojirimycin’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .

Action Environment

The action, efficacy, and stability of N-Cyclohexylpropyl Deoxynojirimycin can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of N-Cyclohexylpropyl Deoxynojirimycin during microbial fermentation can be influenced by various factors in the fermentation environment .

properties

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexylpropyl Deoxynojirimycin | |

CAS RN |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)